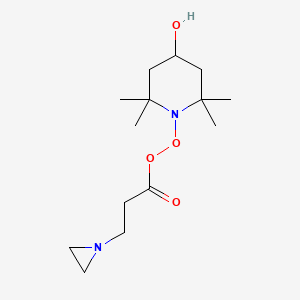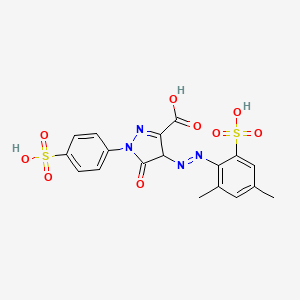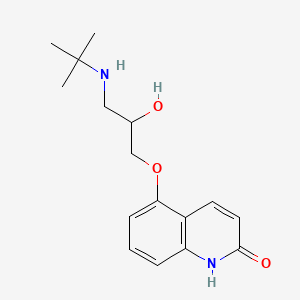
2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a tert-butylamino group and a hydroxypropoxy group. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline with tert-butylamine to introduce the tert-butylamino group. This is followed by the reaction with an appropriate hydroxypropoxy reagent under controlled conditions to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced quinolinone compounds, and various substituted quinolinone derivatives
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the disruption of critical cellular pathways, resulting in the inhibition of cell growth and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinolinone derivatives such as:
- 2(1H)-Quinolinone, 5-(3-(dimethylamino)-2-hydroxypropoxy)-
- 2(1H)-Quinolinone, 5-(3-(ethylamino)-2-hydroxypropoxy)-
- 2(1H)-Quinolinone, 5-(3-(methylamino)-2-hydroxypropoxy)-
Uniqueness
The uniqueness of 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylamino group enhances its stability and lipophilicity, making it a more effective inhibitor in biological systems compared to its analogs .
Propiedades
Número CAS |
62330-84-1 |
|---|---|
Fórmula molecular |
C16H22N2O3 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20) |
Clave InChI |
ZTCHDVYUVIVZFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



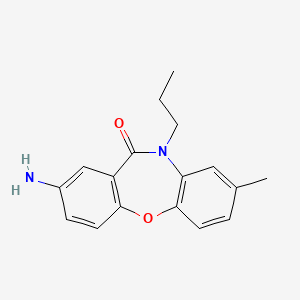
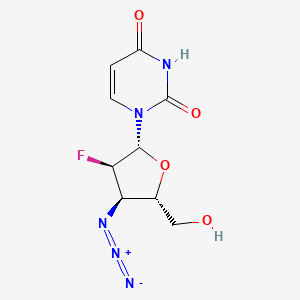
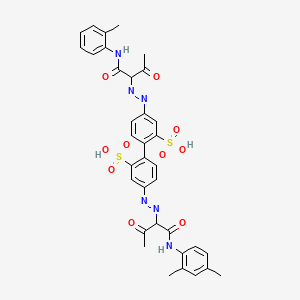
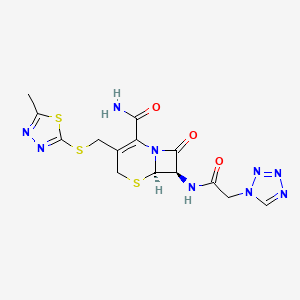
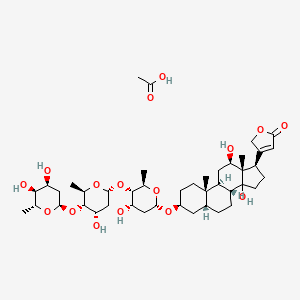
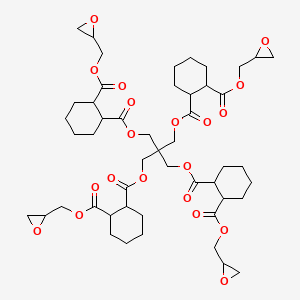
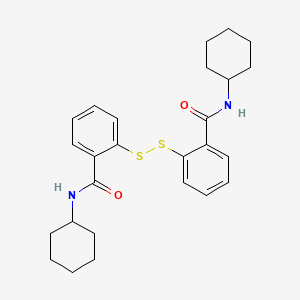
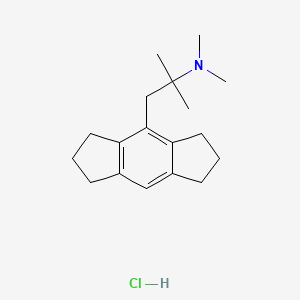
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)

